molecular formula C8H12N2O2 B11913988 Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate CAS No. 1260770-01-1

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11913988
CAS No.: 1260770-01-1
M. Wt: 168.19 g/mol
InChI Key: QDLIPMVPGSCKKD-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a methyl ester and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-(1-aminoethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The pyrrole ring may also participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-aminoethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at a different position.

    Ethyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, structure-activity relationships, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of pyrrole derivatives with carboxylic acids. The structural formula is represented as follows:

C6H9N2O2\text{C}_6\text{H}_9\text{N}_2\text{O}_2

This compound contains a pyrrole ring substituted with a carboxylate group and an aminoethyl side chain, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. For instance, it has shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate significant antibacterial potency:

CompoundBacteriaMIC (µg/mL)
This compoundS. aureus12.5
This compoundE. coli25

These findings suggest that the compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. It has been tested against various fungal strains, demonstrating effectiveness comparable to established antifungal agents. The compound's mechanism may involve altering membrane permeability or inhibiting fungal growth through interference with cell wall synthesis.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, it has been observed to inhibit the ERK5 pathway, which is crucial for tumor growth:

Cell LineIC50 (µM)
HeLa (cervical)10
MCF-7 (breast)15

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrrole ring or the aminoethyl side chain can significantly influence its activity:

  • Substituent Effects : Electron-withdrawing groups on the pyrrole ring enhance antibacterial activity.
  • Chain Length : Variations in the amino chain length affect both potency and selectivity towards bacterial versus mammalian cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Tuberculosis Treatment : A study demonstrated that derivatives of this compound could inhibit Mycobacterium tuberculosis, showing promise as a novel anti-TB agent.
  • Fungal Infections : Clinical evaluations indicated that formulations containing this compound effectively treated systemic fungal infections in immunocompromised patients.

Properties

CAS No.

1260770-01-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-5(9)6-3-7(10-4-6)8(11)12-2/h3-5,10H,9H2,1-2H3

InChI Key

QDLIPMVPGSCKKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC(=C1)C(=O)OC)N

Origin of Product

United States

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